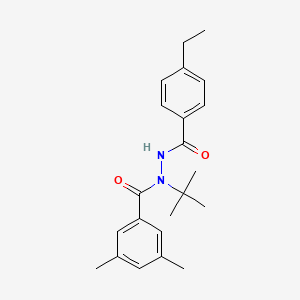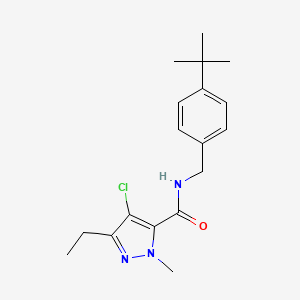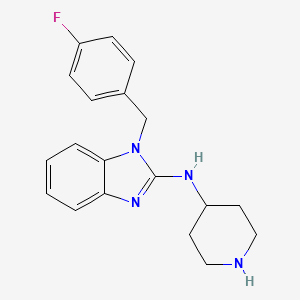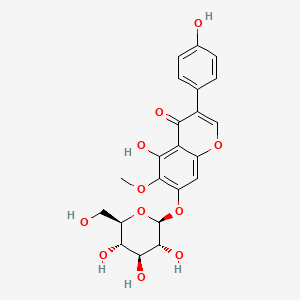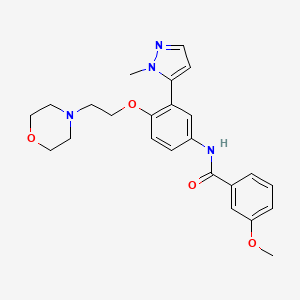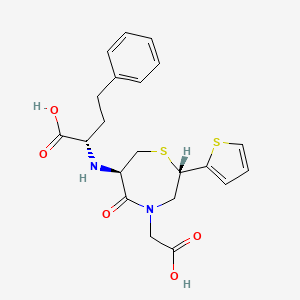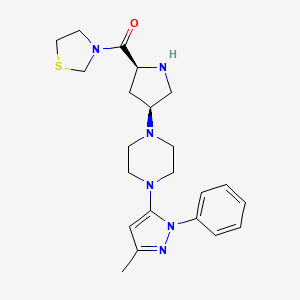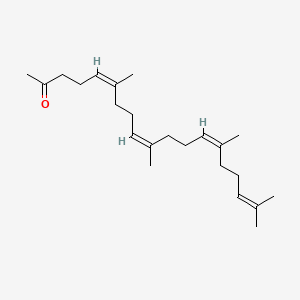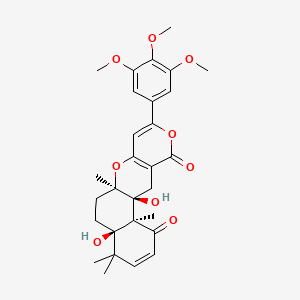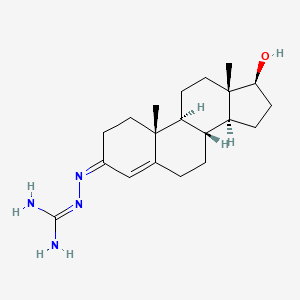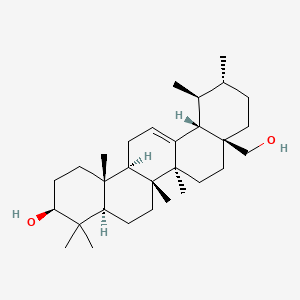
Uvaol
Vue d'ensemble
Description
L’Uvaol est un triterpène pentacyclique naturel que l’on trouve abondamment dans les olives et l’huile d’olive vierge. Il est connu pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, antioxydante et anticancéreuse . L’this compound a été étudié pour ses avantages potentiels dans la cicatrisation des plaies, le traitement du cancer et d’autres applications médicales .
Applications De Recherche Scientifique
Uvaol has been extensively studied for its scientific research applications in various fields:
Mécanisme D'action
L’Uvaol exerce ses effets par le biais de diverses cibles et voies moléculaires. Il améliore la migration des fibroblastes et des cellules endothéliales en activant les voies de signalisation de la protéine kinase A et de la p38-protéine kinase activée par le mitogène . Dans les cellules cancéreuses, l’this compound induit l’arrêt du cycle cellulaire et l’apoptose en régulant à la baisse la voie de signalisation AKT/phosphoinositide 3-kinase et en réduisant les niveaux d’espèces réactives de l’oxygène .
Analyse Biochimique
Biochemical Properties
Uvaol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages . This interaction plays a crucial role in its anti-inflammatory effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In HepG2 cells, a human hepatocarcinoma cell line, this compound has been shown to have a clear and selective anticancer activity, supported by a significant anti-migratory capacity . In fibroblasts and endothelial cells, this compound enhances their migration, potentially promoting cutaneous healing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and reduces reactive oxygen species (ROS) levels in HepG2 cells . These effects are supported by a decrease in the expression of the anti-apoptotic protein Bcl2, an increase in the expression of the pro-apoptotic protein Bax, and a down-regulation of the AKT/PI3K signaling pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to reduce mRNA expression and production of pro-inflammatory cytokines and mediators in LPS-stimulated RAW264.7 macrophage cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to attenuate disease activity index (DAI), colon shortening, colon injury, and colonic myeloperoxidase activity in DSS-induced colitis mice .
Subcellular Localization
It has been shown to affect the PKA and p38-MAPK signaling pathway in endothelial cells but not in fibroblasts , suggesting that it may be localized in specific compartments or organelles where these signaling pathways are active.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’Uvaol peut être synthétisé par extraction de l’huile d’olive. Le processus implique une saponification, une méthylation et une séparation des esters méthyliques d’acides gras par chromatographie gazeuse à haute résolution avec un détecteur à ionisation de flamme . L’utilisation d’une extraction solide-liquide suivie d’une extraction en phase solide s’est avérée efficace pour déterminer la concentration d’this compound dans l’huile d’olive .
Méthodes de production industrielle
La production industrielle d’this compound implique généralement l’extraction des feuilles et des rameaux d’olivier à l’aide de solvants de polarité croissante, tels que le cyclohexane, le dichlorométhane et l’acétate d’éthyle . Les composés extraits sont ensuite purifiés et analysés par chromatographie liquide haute performance et spectrométrie de masse .
Analyse Des Réactions Chimiques
Types de réactions
L’Uvaol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés pharmacologiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés par les réactions impliquant l’this compound comprennent divers dérivés présentant des activités biologiques améliorées . Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles en médecine et dans d’autres domaines .
Applications de la recherche scientifique
L’this compound a été largement étudié pour ses applications de recherche scientifique dans divers domaines :
Comparaison Avec Des Composés Similaires
Composés similaires
Erythrodiol : Un autre triterpène pentacyclique présent dans l’huile d’olive avec des propriétés pharmacologiques similaires.
Acide oléanolique : Un composé triterpénoïde ayant des activités anti-inflammatoires et anticancéreuses.
Acide ursolique : Connu pour ses effets antioxydants et anti-inflammatoires.
Unicité de l’Uvaol
L’this compound est unique en son genre pour sa capacité à améliorer la cicatrisation des plaies en stimulant la migration des fibroblastes et des cellules endothéliales . Son activité anticancéreuse sélective dans les cellules de carcinome hépatocellulaire le distingue également des autres composés similaires .
Propriétés
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARCIYIVXVTAE-ZAPOICBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-46-0 | |
| Record name | Uvaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uvaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-12-ene-3β,28-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UVAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


